molecular formula C10H8F2O3S B8000938 Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate

Cat. No.: B8000938
M. Wt: 246.23 g/mol
InChI Key: XQDBOYUXKYDVHA-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate is an organic compound with a complex structure that includes a difluorophenyl group, a sulfanyl group, and an oxo-acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of ethyl oxalyl chloride with 3,4-difluorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Step 1: Ethyl oxalyl chloride is reacted with 3,4-difluorothiophenol in the presence of triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of more robust purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to specific targets, while the sulfanyl and oxo-acetate groups may participate in chemical reactions that modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate can be compared with similar compounds such as:

    Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate: Similar structure but with chlorine atoms instead of fluorine atoms.

    Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-hydroxy-acetate: Similar structure but with a hydroxy group instead of an oxo group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the difluorophenyl group in this compound imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chlorinated or hydroxylated analogs. The ethyl ester group also influences the compound’s solubility and reactivity.

Properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDBOYUXKYDVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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